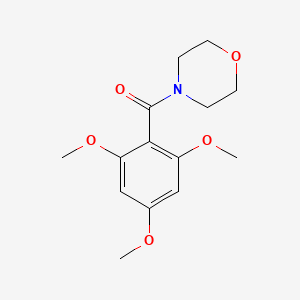

N-(2,4,6-Trimethoxybenzoyl)-morpholine

Description

Positioning within Contemporary Organic and Medicinal Chemistry Research

N-(2,4,6-Trimethoxybenzoyl)-morpholine is situated at the intersection of several key areas of chemical research. The morpholine (B109124) ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. nih.gov The trimethoxybenzoyl group, particularly the 3,4,5-isomer, is a known pharmacophore found in a variety of biologically active molecules, including potent inhibitors of tubulin polymerization, which are crucial in cancer research. nih.govacs.org The specific 2,4,6-substitution pattern of the methoxy (B1213986) groups on the benzoyl ring presents a unique isomeric variation that invites comparative studies against its more commonly researched 3,4,5-counterpart.

Significance and Rationale for Advanced Chemical Investigation

The primary rationale for the advanced chemical investigation of this compound stems from the potential for novel biological activity. The combination of the metabolically stable morpholine unit with the electronically distinct 2,4,6-trimethoxybenzoyl moiety could lead to compounds with unique therapeutic properties. Research into related structures, such as 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin, has demonstrated significant antiproliferative activity against various cancer cell lines. The investigation of the 2,4,6-isomer of the trimethoxybenzoyl group attached to a morpholine scaffold is driven by the hypothesis that this structural arrangement may offer a different pharmacological profile, potentially with improved efficacy or selectivity for specific biological targets.

Historical Development of Benzoyl and Morpholine Derivatives in Chemical Research

The historical development of both benzoyl and morpholine derivatives is rich and varied. Benzoyl compounds, such as benzoyl peroxide, have been utilized in dermatological applications for over a century, with their initial synthesis dating back to the mid-19th century. In medicinal chemistry, the benzoyl group is a common structural motif found in a wide array of pharmaceuticals.

Overview of Current Research Landscape Pertaining to Acylated Morpholine Systems

The current research landscape for acylated morpholine systems is vibrant and diverse. Scientists are actively exploring the synthesis and biological evaluation of novel N-acylated morpholine derivatives for a range of therapeutic applications. uobaghdad.edu.iqnih.gov Synthetic methodologies often involve the coupling of a morpholine with a suitable acylating agent, such as an acyl chloride, in the presence of a base. jocpr.com Biological investigations have revealed that these compounds can exhibit a wide spectrum of activities, including antibacterial, antifungal, and anticancer properties. The study of this compound fits within this broader context, aiming to expand the structure-activity relationship knowledge base for this important class of compounds.

Interactive Data Table: Physicochemical Properties of Constituent Moieties

| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Morpholine | C₄H₉NO | 87.12 | Saturated heterocycle, secondary amine, ether linkage |

| 2,4,6-Trimethoxybenzoyl | C₁₀H₁₁O₄ | 195.19 (as acyl group) | Aromatic ring, three methoxy substituents, carbonyl group |

Interactive Data Table: Related Biologically Active Trimethoxybenzoyl Compounds

| Compound Name | Core Scaffold | Biological Activity |

| 2-(3,4,5-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene | Benzo[b]thiophene | Antiproliferative, tubulin polymerization inhibition nih.gov |

| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Benzo[b]furan | Tubulin polymerization inhibitor, antiproliferative, tumor vascular disrupting acs.org |

| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin | Epicatechin | Antiproliferative |

Structure

3D Structure

Properties

CAS No. |

64038-97-7 |

|---|---|

Molecular Formula |

C14H19NO5 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

morpholin-4-yl-(2,4,6-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H19NO5/c1-17-10-8-11(18-2)13(12(9-10)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |

InChI Key |

KPGSRYVVMDJMBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)N2CCOCC2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches

Established Synthetic Routes to N-(2,4,6-Trimethoxybenzoyl)-morpholine

The traditional synthesis of this compound is centered on the reaction between morpholine (B109124) and an activated form of 2,4,6-trimethoxybenzoic acid. These methods are reliable and widely understood, forming the bedrock of its laboratory-scale preparation.

Acylation Strategies Utilizing Activated Carboxylic Acid Derivatives (e.g., acyl chlorides)

The most direct and common method for synthesizing this compound is through the acylation of morpholine with an activated derivative of 2,4,6-trimethoxybenzoic acid, most notably 2,4,6-trimethoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chegg.com This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine (B128534), is added to neutralize the hydrochloric acid byproduct generated during the reaction. chemspider.com

A general and reproducible procedure for this type of amidation involves dissolving morpholine and triethylamine in a suitable solvent, such as dichloromethane (B109758), at ambient temperature. chemspider.com The acyl chloride is then added slowly to control the exothermic nature of the reaction. chemspider.com After a period of stirring to ensure the reaction goes to completion, a water workup is performed to remove the triethylamine hydrochloride salt and any unreacted starting materials. chemspider.com The final product can then be isolated by extracting the organic layer and removing the solvent under reduced pressure, often yielding a high-purity product. chemspider.com

Table 1: Typical Reaction Parameters for Acylation of Morpholine

| Parameter | Value/Condition | Source |

|---|---|---|

| Nucleophile | Morpholine | chemspider.com |

| Acylating Agent | Benzoyl Chloride (analogue) | chemspider.com |

| Base | Triethylamine | chemspider.com |

| Solvent | Dichloromethane (DCM) | chemspider.com |

| Temperature | Ambient | chemspider.com |

| Workup | Aqueous wash, extraction | chemspider.com |

| Typical Yield | ~95% | chemspider.com |

Alternative Synthetic Pathways and Precursor Chemistry

While acylation with acyl chlorides is standard, alternative pathways can involve other activated carboxylic acid derivatives, such as anhydrides or esters, although these are generally less reactive and may require harsher conditions or catalysts. The core of any synthesis, however, relies on the availability of the key precursors: morpholine and a 2,4,6-trimethoxybenzoic acid derivative.

Development of Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for amide bond formation. These modern protocols are being applied to the synthesis of molecules like this compound to improve yield, reduce waste, and facilitate large-scale production.

Catalytic Approaches for Enhanced Efficiency and Selectivity

To improve the efficiency of amide synthesis, catalytic methods are increasingly being explored. While the direct reaction between an acyl chloride and an amine is typically efficient, catalytic approaches are particularly valuable for less reactive starting materials or for enabling direct amidation of carboxylic acids, which avoids the need to prepare the acyl chloride separately.

Green Chemistry Principles in Synthesis (e.g., solvent-free reactions, atom economy)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of synthesizing this compound, this involves several considerations.

One key area is the choice of solvent. Traditional amide syntheses often use dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents like dichloromethane (DCM), which have environmental and health concerns. ucl.ac.ukresearchgate.net Green chemistry promotes the use of safer, bio-based alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net Ideally, reactions can be performed under solvent-free conditions, for example, using mechanochemistry where mechanical energy initiates the reaction. nih.gov

Another principle is atom economy, which favors reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Direct catalytic amidation of a carboxylic acid with an amine is superior to the acyl chloride route in this regard, as the only byproduct is water. ucl.ac.uk Enzymatic methods, using biocatalysts like Candida antarctica lipase (B570770) B (CALB), represent a highly sustainable approach for amide bond formation under mild conditions. nih.gov

Table 2: Green Chemistry Approaches to Amide Synthesis

| Principle | Traditional Method | Green Alternative | Source |

|---|---|---|---|

| Solvents | Dichloromethane (DCM), N,N-dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), water, solvent-free | ucl.ac.ukresearchgate.net |

| Reagents | Stoichiometric coupling agents, acyl chlorides | Catalytic direct amidation, enzymatic catalysis | ucl.ac.uknih.gov |

| Energy | Conventional heating | Microwave irradiation, mechanochemistry | nih.gov |

| Waste | Halogenated salts, solvent waste | Water (as sole byproduct), reduced solvent waste | ucl.ac.uknih.gov |

Flow Chemistry and Scalable Production Methodologies

For the scalable and industrial production of this compound, flow chemistry offers significant advantages over traditional batch processing. azolifesciences.com In a flow reactor, reagents are continuously pumped through tubes or channels where the reaction occurs. azolifesciences.com This setup allows for superior control over reaction parameters such as temperature, pressure, and mixing. chim.it

The high surface-area-to-volume ratio in flow reactors enables highly efficient heat transfer, which is crucial for managing highly exothermic reactions like acylation. chim.it This precise control leads to improved yields, higher product quality, and enhanced safety, as only small quantities of hazardous materials are reacting at any given moment. chim.it Furthermore, scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than redesigning large batch reactors. chim.italmacgroup.com Flow chemistry is a versatile and robust technology that provides innovative manufacturing solutions for active pharmaceutical ingredients (APIs) and other fine chemicals. eurofins.combioprocessonline.com

Synthesis of Analogs and Related Derivatives for Structure-Reactivity Studies

The synthesis of analogs of this compound for SAR studies involves strategic alterations to both the benzoyl and morpholine components of the molecule. These modifications are designed to probe the effects of electronic properties, steric hindrance, and conformational flexibility on the compound's behavior.

The 2,4,6-trimethoxy substitution pattern on the benzoyl ring is a key characteristic of the parent compound. To investigate the importance of these methoxy (B1213986) groups and their positions, a series of analogs can be synthesized by varying the number and location of these substituents, as well as by introducing other functional groups.

The general synthetic approach to these analogs involves the acylation of morpholine with a correspondingly substituted benzoyl chloride. The requisite benzoyl chlorides can be prepared from the corresponding benzoic acids by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The substituted benzoic acids, in turn, can be either commercially available or synthesized through established aromatic substitution reactions.

For instance, analogs with fewer methoxy groups, such as dimethoxy or monomethoxy benzoyl morpholines, can be prepared to assess the contribution of each methoxy group to the compound's activity. Furthermore, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or other electron-donating groups (e.g., alkyl or amino groups) at various positions on the benzoyl ring can provide valuable information on the electronic requirements for optimal activity.

Below is a representative table of potential analogs with modifications on the benzoyl moiety and the general synthetic approach.

| Analog | Modification on Benzoyl Moiety | General Synthetic Rationale |

| 1 | 2,4-Dimethoxybenzoyl | Acylation of morpholine with 2,4-dimethoxybenzoyl chloride. |

| 2 | 3,4,5-Trimethoxybenzoyl | Acylation of morpholine with 3,4,5-trimethoxybenzoyl chloride to study the impact of substituent positioning. |

| 3 | 4-Nitrobenzoyl | Acylation of morpholine with 4-nitrobenzoyl chloride to introduce a strong electron-withdrawing group. |

| 4 | 4-Methylbenzoyl (Toluoyl) | Acylation of morpholine with 4-methylbenzoyl chloride to introduce an electron-donating and lipophilic group. |

| 5 | 4-Chlorobenzoyl | Acylation of morpholine with 4-chlorobenzoyl chloride to investigate the effect of a halogen substituent. |

Detailed research findings on related N-aroyl morpholine structures indicate that the nature and position of substituents on the aromatic ring can significantly influence biological activity. For example, in a series of morpholine-conjugated benzophenone (B1666685) analogues, the presence of a methyl group on one of the phenyl rings was found to be essential for antiproliferative activity, with the position of other substituents like bromo or methyl groups also playing a significant role. nih.gov This suggests that both electronic and steric factors of the benzoyl moiety in N-(2,4,6-Trimethoxybenzoyl)-morpholine analogs are critical determinants of their reactivity.

The morpholine ring, while often considered a solubilizing group, can also play a direct role in molecular interactions. Modifications to this heterocyclic system can alter the compound's conformation, basicity, and potential for hydrogen bonding.

The synthesis of analogs with modified morpholine rings can be achieved through several strategies. One common approach is to utilize substituted morpholine precursors in the acylation reaction with 2,4,6-trimethoxybenzoyl chloride. A variety of C-substituted morpholines are commercially available or can be synthesized through multi-step sequences, often starting from amino alcohols.

For instance, the introduction of alkyl or other functional groups at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can probe the steric tolerance of the target binding site. The synthesis of cis- and trans-disubstituted morpholine analogs can also provide insights into the preferred spatial arrangement of these substituents. For example, a palladium-catalyzed carboamination reaction has been described for the stereoselective synthesis of cis-3,5-disubstituted morpholines.

Another avenue for modification is the replacement of the morpholine ring with other heterocyclic systems, such as piperidine (B6355638) or piperazine, to evaluate the importance of the oxygen heteroatom. enamine.net

The table below outlines some potential modifications to the morpholine ring system and the general synthetic strategies.

| Analog | Modification on Morpholine Ring | General Synthetic Rationale |

| 6 | 2-Methylmorpholine (B1581761) | Acylation of 2-methylmorpholine with 2,4,6-trimethoxybenzoyl chloride. |

| 7 | 3,5-Dimethylmorpholine (cis/trans) | Acylation of cis- or trans-3,5-dimethylmorpholine with 2,4,6-trimethoxybenzoyl chloride. |

| 8 | 2,6-Dimethylmorpholine (cis/trans) | Acylation of cis- or trans-2,6-dimethylmorpholine with 2,4,6-trimethoxybenzoyl chloride. |

| 9 | Piperidine analog | Acylation of piperidine with 2,4,6-trimethoxybenzoyl chloride. enamine.net |

| 10 | N-Methylpiperazine analog | Acylation of N-methylpiperazine with 2,4,6-trimethoxybenzoyl chloride. enamine.net |

The synthesis of a library of novel and diverse morpholine analogues has been reported, providing a toolkit of building blocks for such structure-reactivity studies. These studies often reveal that even subtle changes to the morpholine scaffold can have a profound impact on biological activity. For instance, the replacement of a morpholine fragment with a piperidine or N-methylpiperazine moiety in a series of 2-(benzimidazol-2-yl)quinoxalines resulted in a significant alteration of their cytotoxic activity, highlighting the crucial role of the heterocyclic ring system. enamine.net

Advanced Structural Analysis and Conformational Studies

Crystallographic Investigations

Crystallographic studies are essential for determining the precise atomic arrangement of a molecule in its solid, crystalline form.

While a specific single-crystal X-ray diffraction study for N-(2,4,6-Trimethoxybenzoyl)-morpholine is not widely documented in publicly available literature, analysis of related N-acylmorpholine and benzoyl derivatives allows for a well-founded prediction of its solid-state conformation. In analogous structures, the morpholine (B109124) ring consistently adopts a stable chair conformation. otago.ac.nzmdpi.com The benzoyl group's orientation relative to the morpholine ring is determined by steric and electronic factors, with the amide bond influencing planarity and rotation. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in stabilizing the crystal lattice. nih.gov For instance, in the crystal structure of N-benzoyl-morpholine-4-carbothioamide, intermolecular N—H···O, C—H···O, and C—H···S hydrogen bonds create a two-dimensional network. otago.ac.nz Similar weak interactions would be expected to dictate the packing of this compound.

Table 1: Predicted Crystallographic Parameters and Conformations based on Analogous Compounds

| Parameter | Expected Feature | Rationale/Comparison |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common crystal systems for similar organic molecules. otago.ac.nzresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for non-chiral molecules. |

| Morpholine Ring Conformation | Chair | The chair form is the most stable conformation for the morpholine ring. mdpi.comnih.gov |

| Amide Bond (C-N) | Restricted Rotation | Due to partial double-bond character, leading to a relatively planar amide group. |

| Intermolecular Interactions | C—H···O hydrogen bonds, π-stacking | The trimethoxybenzoyl group and morpholine oxygen are potential sites for weak hydrogen bonding, stabilizing the crystal packing. ias.ac.inmdpi.com |

Polymorphism and Crystal Packing Effects

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a known phenomenon in benzoyl derivatives. mdpi.com Different polymorphs arise from variations in molecular conformation or intermolecular packing arrangements, which can be influenced by crystallization conditions such as solvent and temperature. mdpi.com For example, 2-benzoyl-N,N-diethylbenzamide exhibits at least four polymorphic forms, with significant differences in molecular conformation and packing. mdpi.com

Given the rotational freedom around the N-benzoyl bond and the potential for various intermolecular interactions involving the methoxy (B1213986) and morpholine groups, this compound could foreseeably exhibit polymorphism. Each polymorphic form would have distinct crystal packing and potentially different physicochemical properties. The study of crystal packing reveals how molecules arrange themselves, governed by a complex interplay of forces to achieve maximum stability. ias.ac.in

Spectroscopic Analysis for Molecular Conformation and Dynamics

Spectroscopic techniques provide invaluable data on the molecule's structure, conformation, and dynamic behavior in solution.

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure of this compound. nih.govresearchgate.net Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net

The morpholine ring's chair conformation is typically evident in the ¹H NMR spectrum. nih.govnih.gov The protons on the morpholine ring show a characteristic pattern, with two distinct signals for the methylene (B1212753) groups adjacent to the oxygen atom (typically downfield, ~3.6-3.8 ppm) and two signals for the methylene groups adjacent to the nitrogen atom (typically more upfield, ~3.2-3.5 ppm). acdlabs.com The exact chemical shifts and coupling constants can provide detailed information about the ring's conformation and the effects of the bulky trimethoxybenzoyl substituent. researchgate.net The presence of the electron-donating methoxy groups on the benzoyl ring would shield the aromatic protons, leading to signals in the aromatic region of the ¹H spectrum. The ¹³C NMR spectrum would similarly show distinct signals for the morpholine carbons and the carbons of the trimethoxybenzoyl moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Morpholine H (O-CH₂) | ~3.6 - 3.8 | ~67 | Deshielded due to proximity to oxygen. acdlabs.com |

| Morpholine H (N-CH₂) | ~3.2 - 3.5 | ~45-50 | Influenced by the amide nitrogen. |

| Methoxy H (OCH₃) | ~3.8 - 4.0 | ~55-60 | Three distinct singlets are possible depending on rotational dynamics. |

| Aromatic H | ~6.2 - 6.5 | ~90-100 (C-H), ~160 (C-O) | Shielded by the three methoxy groups. |

| Carbonyl C (C=O) | N/A | ~165-170 | Typical range for an amide carbonyl carbon. |

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups and bonding within the molecule. sapub.org The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the most prominent peak in the FTIR spectrum would be the strong amide carbonyl (C=O) stretching vibration, expected in the range of 1630-1660 cm⁻¹. The C-O-C stretching vibrations of the morpholine ether linkage and the methoxy groups would appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹. researchgate.net Aromatic C=C stretching bands would be observed around 1500-1600 cm⁻¹. Raman spectroscopy, which is sensitive to changes in polarizability, would complement the FTIR data, being particularly useful for identifying symmetric vibrations and skeletal modes of the aromatic ring. sapub.orgrasayanjournal.co.in Subtle shifts in these vibrational frequencies can indicate the presence and strength of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Amide C=O Stretch | 1630 - 1660 | FTIR (Strong) |

| Aromatic C=C Stretch | 1500 - 1600 | FTIR, Raman |

| C-N Stretch | 1200 - 1350 | FTIR, Raman |

| C-O-C Ether & Methoxy Stretch | 1050 - 1250 | FTIR (Strong) |

| C-H Aromatic & Aliphatic Stretch | 2850 - 3100 | FTIR, Raman |

Circular Dichroism Spectroscopy for Chiral Analogs (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. nih.gov this compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.

However, if chiral centers were introduced into the molecule, for example, by substituting the morpholine ring to create chiral analogs, CD spectroscopy would become an indispensable tool. nih.gov It could be used to determine the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations. mdpi.com The technique is highly sensitive to the three-dimensional arrangement of atoms, making it valuable for confirming the stereochemistry of chiral derivatives and studying their conformational preferences in solution. ru.nl

Computational Approaches to Molecular Structure

Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules at an atomic level. These methods are crucial for understanding structure-activity relationships and designing new molecules with desired properties.

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Vibrational Modes

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground-state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the configuration with the lowest electronic energy. researchgate.netmdpi.com

Researchers often use specific functionals and basis sets, such as B3LYP/6-311G(d,p), to perform these calculations, balancing computational cost with accuracy. nih.govresearchgate.net The output provides precise geometric parameters.

Once the optimized geometry is found, the same level of theory can be used to calculate the molecule's vibrational frequencies. conicet.gov.ar This analysis predicts the positions of absorption peaks in the infrared (IR) and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O (carbonyl) bond, bending of C-H bonds, or the characteristic chair-boat flipping motions of the morpholine ring. nih.gov Comparing these theoretical spectra with experimental data helps to validate the calculated structure. researchgate.netnih.gov

Conformational Search and Global Minimum Determination

This compound possesses significant conformational flexibility due to the rotatable single bonds connecting the trimethoxybenzoyl group and the morpholine ring, as well as the intrinsic flexibility of the morpholine ring itself. A conformational search is a computational procedure designed to explore the potential energy surface of the molecule to identify all stable conformers (low-energy spatial arrangements) and pinpoint the one with the absolute lowest energy, known as the global minimum. nih.gov

Various algorithms can be employed for this search. These methods systematically alter the dihedral angles of rotatable bonds and evaluate the energy of each resulting structure. This process is essential because the bioactive conformation of a molecule is often its global minimum or a low-energy conformer accessible at physiological temperatures. nih.gov The relative energies of different conformers determine their population distribution according to the Boltzmann distribution.

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.govkashanu.ac.ir An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual trajectory of the molecule's conformational changes. mdpi.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Hydrolysis and Degradation Mechanisms under Varying Conditions

The central amide bond in N-(2,4,6-Trimethoxybenzoyl)-morpholine is susceptible to hydrolysis, a reaction that would cleave the molecule into 2,4,6-trimethoxybenzoic acid and morpholine (B109124). This process is analogous to the hydrolysis of other N-acyl and N-aryl amides. The reaction is expected to be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen would be protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This is typically a slower, irreversible process that proceeds via a tetrahedral intermediate.

Electrophilic and Nucleophilic Reactivity of Key Functional Groups

The molecule possesses several sites for both electrophilic and nucleophilic reactions.

Nucleophilic Character: The primary nucleophilic center in the precursor molecule, morpholine, is its secondary amine nitrogen. Upon acylation to form this compound, the nucleophilicity of this nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance. The oxygen atoms of the three methoxy (B1213986) groups, the carbonyl group, and the morpholine ether linkage possess lone pairs and can act as weak nucleophiles or as hydrogen bond acceptors.

Electrophilic Character: The carbonyl carbon of the amide group is the principal electrophilic site. It is susceptible to attack by a wide range of nucleophiles. The synthesis of the title compound, which typically involves the reaction of morpholine with 2,4,6-trimethoxybenzoyl chloride, exemplifies the potent electrophilicity of the acyl chloride's carbonyl carbon. sarchemlabs.com The aromatic ring, while heavily activated by three electron-donating methoxy groups, is somewhat deactivated towards electrophilic aromatic substitution by the electron-withdrawing benzoyl group. Nonetheless, substitution reactions may be possible under specific conditions.

Reductive and Oxidative Transformations

Specific studies on the reductive and oxidative transformations of this compound are not prominent in the literature. However, plausible pathways can be inferred from the reactivity of its functional groups.

Reduction: The amide linkage can be reduced by powerful reducing agents. For example, treatment with lithium aluminum hydride (LiAlH₄) would be expected to reduce the carbonyl group completely, yielding N-(2,4,6-trimethoxybenzyl)-morpholine. This transformation converts the amide into a tertiary amine.

Oxidation: The molecule presents several sites that could undergo oxidation. The morpholine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen and oxygen heteroatoms. The electron-rich trimethoxybenzene ring could be oxidized under harsh conditions, potentially leading to demethylation or ring-opening. Peroxydisulfate oxidation, a method used for hydroxylating nitrogen-containing heterocycles, could potentially introduce a hydroxyl group onto the aromatic ring, although yields for such reactions can be low without specific catalysts. beilstein-journals.org

Photochemical and Radiolytic Stability and Reaction Pathways

The 2,4,6-trimethoxybenzoyl moiety is a strong chromophore that absorbs ultraviolet light. This structural feature is closely related to the 2,4,6-trimethylbenzoyl group, which is used extensively in Type I photoinitiators for radical polymerization. rsc.org Upon absorption of UV radiation, compounds containing this moiety are known to undergo efficient α-cleavage (Norrish Type I reaction). nottingham.edu.cnresearchgate.net

For this compound, the most probable photochemical reaction is the homolytic cleavage of the amide C-N bond:

Reaction Pathway:

Initiation: this compound absorbs a photon (hν), promoting it to an excited state.

α-Cleavage: The excited molecule undergoes rapid cleavage of the bond between the carbonyl carbon and the morpholine nitrogen.

Radical Formation: This cleavage generates two radical species: a 2,4,6-trimethoxybenzoyl radical and a morpholinyl radical .

These highly reactive radical intermediates can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or initiation of polymerization if suitable monomers are present. researchgate.net The quantum yield for this type of α-scission is typically high, indicating an efficient photochemical process. researchgate.net

Complexation and Coordination Chemistry with Metal Centers

This compound possesses multiple potential donor atoms, making it a candidate for acting as a ligand in coordination chemistry. The potential coordination sites include:

The carbonyl oxygen atom.

The three oxygen atoms of the methoxy groups.

The nitrogen and oxygen atoms of the morpholine ring.

The presence of these multiple donor sites suggests that the molecule could act as a multidentate ligand, potentially forming stable chelate rings with metal ions. While no specific metal complexes of this compound have been detailed in the surveyed literature, studies on related molecules containing trimethoxybenzyl or morpholine moieties demonstrate their capacity for coordination. nih.govmdpi.com For instance, trimethoprim, which contains a 3,4,5-trimethoxybenzyl group, forms stable octahedral complexes with various transition metals like Cu(II), Co(II), and Ni(II). mdpi.com This suggests that this compound could coordinate with a range of metal centers, potentially leading to the formation of discrete molecular complexes or extended coordination polymers.

Kinetics and Thermodynamics of Model Reactions

Quantitative kinetic and thermodynamic data for reactions involving this compound are scarce. However, data from closely related systems, particularly from photochemical studies, can provide insight into the reactivity of key intermediates.

Laser flash photolysis (LFP) is a technique used to study the kinetics of short-lived intermediates, such as the radicals formed during the photolysis of benzoyl compounds. Studies on phenyl-2,4,6-trimethylbenzoylphosphinates, which generate the analogous 2,4,6-trimethylbenzoyl radical upon photolysis, have determined the bimolecular rate constants (k) for the reaction of the resulting radical anions with various olefinic monomers. researchgate.net These rates provide a quantitative measure of the radical's reactivity and are relevant for understanding the potential subsequent reactions of the 2,4,6-trimethoxybenzoyl radical that would be formed from the title compound.

| Monomer | Solvent | Rate Constant (k) (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Methacrylic Acid (MAA) | Water | 3.8 x 10⁸ |

| Acrylamide (AA) | Water | 2.2 x 10⁸ |

| Styrene (St) | H₂O/CH₃CN (1:1) | 1.8 x 10⁷ |

| Methyl Methacrylate (MMA) | H₂O/CH₃CN (1:1) | 1.2 x 10⁸ |

| Acrylonitrile (AN) | H₂O/CH₃CN (1:1) | 8.4 x 10⁷ |

The data in Table 1 illustrates the high reactivity of radical species generated from benzoyl-containing photoinitiators towards monomers, with reaction rates on the order of 10⁷ to 10⁸ L·mol⁻¹·s⁻¹. This highlights the kinetic feasibility of radical-mediated transformations following the photochemical cleavage of compounds like this compound.

Activation Energy and Transition State Analysis

Transition State Structure:

The transition state for the rate-determining step, which is typically the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acyl chloride, is characterized by a partially formed nitrogen-carbon bond and a partially broken carbon-oxygen double bond. The geometry around the carbonyl carbon changes from trigonal planar in the reactant to a more tetrahedral arrangement in the transition state.

Key features of the proposed transition state include:

An elongated C-N bond as the morpholine nitrogen begins to form a covalent bond with the electrophilic carbonyl carbon.

A weakened and elongated C=O bond, with a partial negative charge developing on the oxygen atom.

A partial positive charge on the nitrogen atom of the morpholine ring.

The geometry around the carbonyl carbon is distorted from the ideal 120° bond angles of the starting material.

The presence of the three methoxy groups on the benzoyl ring influences the electronic properties of the acyl chloride. These electron-donating groups, particularly at the ortho and para positions, can slightly reduce the electrophilicity of the carbonyl carbon through resonance. However, the inductive effect of the oxygen atoms still contributes to the polarization of the carbonyl group, making it susceptible to nucleophilic attack.

Activation Energy:

The activation energy for this reaction is influenced by several factors:

Nucleophilicity of Morpholine: Morpholine is a secondary amine with a pKa of its conjugate acid around 8.3, indicating it is a reasonably strong nucleophile. The nitrogen atom's lone pair of electrons readily attacks the electrophilic carbonyl carbon.

Electrophilicity of the Acyl Chloride: The carbonyl carbon of 2,4,6-trimethoxybenzoyl chloride is rendered electrophilic by the adjacent oxygen and chlorine atoms. As mentioned, the methoxy substituents may slightly modulate this electrophilicity.

The Leaving Group: The chloride ion is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate to form the final amide product.

Solvent Effects: The reaction is typically carried out in an aprotic solvent. The solvent can influence the stability of the reactants and the transition state, thereby affecting the activation energy. Polar aprotic solvents can solvate the charged transition state, potentially lowering the activation energy.

Given the high reactivity of acyl chlorides with amines, the activation energy for the formation of this compound is expected to be relatively low, allowing the reaction to proceed readily under mild conditions.

Interactive Data Table of Influencing Factors:

While specific numerical data is unavailable, the following table summarizes the qualitative impact of key molecular features on the reaction's activation energy.

| Feature | Influence on Activation Energy | Rationale |

| Morpholine Nucleophilicity | Lowers | A more nucleophilic amine will attack the electrophilic carbonyl carbon more readily, leading to a lower energy barrier. |

| Electrophilicity of Carbonyl Carbon | Directly Proportional | A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack, thus lowering the activation energy. The trimethoxy substitution may slightly decrease this electrophilicity compared to unsubstituted benzoyl chloride. |

| Leaving Group Ability of Chloride | Lowers | A better leaving group stabilizes the transition state of the elimination step and facilitates the collapse of the tetrahedral intermediate, contributing to a lower overall activation energy. |

| Steric Hindrance | Raises | Significant steric bulk on either the nucleophile or the electrophile can hinder the approach of the reactants, leading to a higher activation energy. The ortho-methoxy groups may introduce some steric hindrance. |

Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing quantitative insights into the activation energy and the precise geometry of the transition state for the synthesis of this compound. Such studies would allow for the calculation of bond lengths, bond angles, and vibrational frequencies of the transition state, offering a more complete understanding of the reaction dynamics.

Theoretical and Computational Chemistry Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy level corresponds to the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more reactive and can be easily polarized.

For N-(2,4,6-Trimethoxybenzoyl)-morpholine, a DFT calculation would likely show that the HOMO is localized on the electron-rich 2,4,6-trimethoxybenzoyl ring, which can donate electron density. The LUMO might be centered around the carbonyl group (C=O), which is an electron-accepting region.

Table 1: Example Frontier Molecular Orbital Parameters (Note: These are illustrative values typical for similar organic molecules and are not from a specific study on this compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Indicates electron-donating capability |

| ELUMO | -1.2 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Reflects chemical stability and reactivity |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded: regions of negative electrostatic potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack.

In an MEP analysis of this compound, the most negative potential (red/yellow regions) would be expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the oxygen in the morpholine (B109124) ring, due to their high electronegativity and lone pairs of electrons. These sites represent the most probable locations for interactions with electrophiles or for hydrogen bonding. Regions of positive potential (blue regions) would likely be found around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), have become highly accurate in predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy, often achieving a mean absolute error of less than 0.2 ppm for protons and 2 ppm for carbons when appropriate methods are used. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with a functional such as B3LYP and a suitable basis set, are commonly employed. Including a solvation model, like the Polarizable Continuum Model (PCM), is often crucial for obtaining results that correlate well with experimental data measured in solution.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule can also be simulated computationally. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. Due to approximations in the calculations, the computed frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Table 2: Example of Predicted vs. Experimental 1H NMR Chemical Shifts (Note: Data is illustrative.)

| Proton Assignment | Calculated δ (ppm) | Experimental δ (ppm) |

| Morpholine (-CH2-N-) | 3.65 | 3.62 |

| Morpholine (-CH2-O-) | 3.78 | 3.75 |

| Methoxy (-OCH3) | 3.85 | 3.83 |

| Aromatic (-CH-) | 6.20 | 6.15 |

Solvation Models and Solvent Effects on Reactivity and Conformation

Most chemical reactions and measurements are performed in a solvent, which can significantly influence a molecule's properties. Computational solvation models are used to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

These models allow for the study of how different solvents can affect the conformational stability, electronic structure, and reactivity of this compound. For instance, polar solvents might stabilize charge-separated states, potentially lowering the energy barrier for certain reactions. Solvent can also influence the preferred conformation of the molecule by stabilizing specific conformers through dipole-dipole interactions.

Intermolecular Interactions and Non-Covalent Bonding Analysis

In the solid state, the packing of molecules in a crystal lattice is governed by a network of intermolecular and non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting crystal structure and physical properties.

Table 3: Example Interaction Energy Calculation for a Molecular Dimer (Note: Data is illustrative and based on typical values for organic molecules.)

| Interaction Type | Energy (kJ/mol) | Contribution |

| Electrostatic | -15.5 | Attraction from charge distribution |

| Dispersion (van der Waals) | -25.0 | Dominant attractive force |

| Repulsion | +12.0 | Short-range repulsive force |

| Total Interaction Energy | -28.5 | Net attractive interaction |

Computational Design of Novel Derivatives with Predicted Reactivity

A key application of computational chemistry is the rational design of new molecules with desired properties. The insights gained from FMO, MEP, and other analyses of a parent molecule like this compound can be used to design novel derivatives. For example, if a higher reactivity is desired, substituents could be added to the trimethoxybenzoyl ring to decrease the HOMO-LUMO gap. If specific interactions with a biological target are sought, the molecule could be modified to enhance hydrogen bonding or hydrophobic interactions, guided by molecular docking simulations. This in silico approach allows for the screening of many potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process in fields like materials science and drug development.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on "this compound" that strictly adheres to the specific and advanced topics requested in the provided outline.

The search results confirm the general importance of the constituent chemical moieties:

Morpholine derivatives are recognized as versatile building blocks and privileged structures in organic and medicinal chemistry, frequently used in the synthesis of more complex molecules and bioactive compounds. researchgate.nete3s-conferences.orgnih.govresearchgate.netnih.gov

The trimethoxyphenyl group , a related structure to the trimethoxybenzoyl moiety, is found in various pharmacologically active agents. nih.gov

As a versatile building block or a specific precursor for heterocyclic compound synthesis.

Its utility or application in multicomponent reactions.

Its function as a reagent or a catalytic ligand in organic transformations.

Its exploration or application in supramolecular chemistry, including molecular recognition or host-guest studies.

The user's instructions demand a sole focus on "this compound" and strict adherence to the advanced application-based outline. Generating content on these specific topics without direct scientific evidence for this particular compound would lead to speculation and inaccuracies. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article as requested at this time.

Applications in Advanced Chemical Research and Materials Science

Integration into Functional Materials

Polymer Chemistry and Macromolecular Architectures

No research data was found that details the use of N-(2,4,6-Trimethoxybenzoyl)-morpholine as a monomer, initiator, or functional additive in polymer synthesis. There are no studies available that describe its incorporation into macromolecular architectures or the properties of any resulting polymers.

Optoelectronic Materials

There is no information available in the scientific literature concerning the investigation or application of this compound in the development of optoelectronic materials. Its electronic and photophysical properties have not been characterized in the context of this field.

Liquid Crystal Research

No studies were identified that explore the liquid crystalline properties of this compound or its derivatives. There is no indication of its use as a core mesogenic unit or as a component in liquid crystal formulations.

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Separations and Mass Spectrometry for Trace Analysisscispace.comnih.gov

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of organic molecules like N-(2,4,6-Trimethoxybenzoyl)-morpholine. This combination allows for the physical separation of the analyte from the matrix followed by its highly sensitive and specific detection based on its mass-to-charge ratio.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a principal technique for the analysis of moderately polar, thermally labile, or high molecular weight compounds that are not easily analyzed by gas chromatography. Given the structure of this compound, HPLC-MS is an exceptionally suitable method for its quantification and identification.

The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be employed to ensure efficient separation and good peak shape.

For detection, electrospray ionization (ESI) is the most probable ionization technique. In positive ion mode, the morpholine (B109124) nitrogen can be readily protonated to form the [M+H]⁺ ion, which would be the precursor ion for mass spectrometric analysis. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), providing excellent selectivity and sensitivity by monitoring specific fragmentation pathways of the parent ion. This approach minimizes matrix interference and allows for reliable quantification at very low concentrations. nih.gov

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| HPLC System | Ultimate 3000 UHPLC or equivalent | High-pressure system for efficient separation with small particle columns. |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for retaining and separating moderately nonpolar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to promote ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical scale LC-MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules containing basic nitrogen atoms. |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for quantitative SRM; Orbitrap for high-resolution accurate mass confirmation. |

| Precursor Ion | [M+H]⁺ | Expected protonated molecular ion. |

| Product Ions | Fragments from the trimethoxybenzoyl and morpholine moieties | Used for confirmation and quantification in MS/MS mode. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited due to its molecular weight, it could potentially be analyzed directly by GC-MS using a high-temperature capillary column and appropriate injection techniques.

The analysis would involve injecting the sample into a heated port to vaporize the compound, which is then separated on a capillary column (e.g., DB-5ms). The mass spectrometer, typically using electron ionization (EI), would then fragment the molecule in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint for identification.

For the parent compound, morpholine, GC-MS analysis often requires a derivatization step to improve its volatility and chromatographic behavior. nih.govcore.ac.uk For this compound, such a step is less likely to be necessary for the morpholine moiety itself, as the nitrogen is part of a stable amide linkage. However, derivatization could be considered if the compound exhibits poor peak shape or thermal instability. The EI mass spectrum would be expected to show characteristic fragments corresponding to the morpholine ring (m/z 86) and the 2,4,6-trimethoxybenzoyl cation.

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | Agilent 7890 or equivalent | Standard high-performance gas chromatograph. |

| Column | DB-5ms or HP-1ms (30 m x 0.25 mm, 0.25 µm) | Low-polarity, general-purpose column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 - 1.5 mL/min | Inert carrier gas providing good separation efficiency. |

| Inlet Temperature | 250 - 280 °C | To ensure complete and rapid vaporization of the analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | To separate analytes based on their boiling points and column interactions. |

| Ionization Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Analyzer | Quadrupole or Ion Trap | For scanning and identifying characteristic fragment ions. |

Electrochemical Sensing and Voltammetric Techniquesresearchgate.net

Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds. researchgate.net this compound possesses a trimethoxy-substituted benzene (B151609) ring, which is expected to be electrochemically active and thus detectable using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

An electrochemical sensor could be developed by modifying a working electrode (e.g., glassy carbon electrode) with materials that enhance sensitivity and selectivity. researchgate.net The analysis would involve measuring the current response as a function of an applied potential. The oxidation of the trimethoxybenzoyl moiety would likely produce an anodic peak at a specific potential, and the height of this peak would be proportional to the concentration of the compound in the sample. researchgate.net Voltammetric methods can be highly sensitive, with detection limits often reaching micromolar or even nanomolar levels.

Table 3: Overview of Voltammetric Techniques for Potential Analysis

| Technique | Principle | Application for Target Compound |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions. | To study the electrochemical behavior (e.g., oxidation potential, reversibility) of the trimethoxybenzoyl group. |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear voltage ramp. | For quantitative analysis with enhanced sensitivity and lower detection limits compared to CV. |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied. | Offers very fast scan rates and high sensitivity, suitable for rapid screening. |

| Stripping Voltammetry | Analyte is pre-concentrated on the electrode surface before measurement. | Could provide extremely low detection limits for trace analysis in clean samples. |

Hyphenated Spectroscopic Techniques for Structural Confirmation (e.g., LC-NMR, GC-IR)nih.gov

While mass spectrometry provides information about the mass and elemental composition of a molecule and its fragments, it may not be sufficient for the unambiguous identification of unknown compounds or the differentiation of closely related isomers. Hyphenated spectroscopic techniques, which couple a chromatographic separation with a spectroscopic detector like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, provide definitive structural information.

LC-NMR combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR. researchgate.net After the analyte is separated on the HPLC column, it flows directly into an NMR spectrometer. This allows for the acquisition of proton and carbon NMR spectra of the pure compound, confirming the connectivity of atoms and the specific substitution pattern of the trimethoxybenzoyl ring, thereby providing unequivocal structural proof.

GC-IR operates on a similar principle, where compounds eluting from a GC column are passed through a light pipe in a Fourier-Transform Infrared (FTIR) spectrometer. nih.gov The resulting vapor-phase IR spectrum is highly specific and can identify functional groups, such as the amide carbonyl and the C-O bonds of the methoxy (B1213986) and morpholine ether groups. This technique is particularly powerful for distinguishing between isomers that may have very similar mass spectra. nih.gov

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analysis

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate the analyte from the complex sample matrix, concentrate it, and remove interfering substances. scispace.com

Sample Preparation: For trace analysis of this compound, Solid-Phase Extraction (SPE) is a widely used and effective technique. A sorbent material (e.g., a mixed-mode cation exchange or a reverse-phase polymer) can be selected to retain the analyte while allowing matrix components to be washed away. The analyte is then eluted with a small volume of a strong solvent, achieving both cleanup and concentration. Other techniques include Liquid-Liquid Extraction (LLE) and Stir Bar Sorptive Extraction (SBSE), the latter being particularly effective for ultra-trace analysis in aqueous samples. researchgate.net

Derivatization: Derivatization involves chemically modifying the analyte to improve its analytical properties. While the target compound may be suitable for direct analysis, derivatization could be employed to enhance detection. For example, if a more sensitive detector like an electron capture detector (ECD) were to be used with GC, the molecule could be derivatized with an electrophoric group. In the context of analyzing the parent compound morpholine, derivatization is a common strategy to improve its performance in GC-MS analysis. researchgate.net For instance, morpholine is often reacted with reagents like sodium nitrite (B80452) under acidic conditions to form the more volatile and stable N-nitrosomorpholine. nih.gov

Table 4: Summary of Sample Preparation and Derivatization Strategies

| Technique | Description | Applicability for Target Compound |

|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid sorbent and the liquid sample. | Highly effective for cleanup and concentration from liquid matrices like water or plasma. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | A classic technique that can be optimized for efficient extraction based on pH and solvent choice. |

| Stir Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar extracts and concentrates analytes from a sample. | Offers very high concentration factors for trace and ultra-trace analysis in liquid samples. |

| Derivatization | Chemical modification of the analyte. | Less likely to be required for the target compound itself, but is a key strategy for analyzing its potential precursor, morpholine. researchgate.net |

Broader Context and Future Research Directions

Relationship to Other Trimethoxybenzoyl and Morpholine (B109124) Derivatives

N-(2,4,6-Trimethoxybenzoyl)-morpholine is structurally characterized by a 2,4,6-trimethoxyphenyl group attached to a morpholine ring via an amide linkage. Both of these structural motifs are prevalent in medicinal chemistry and materials science, and their individual and combined properties inform the potential characteristics of the title compound.

The trimethoxybenzoyl moiety, particularly the 3,4,5-trimethoxybenzoyl isomer, is a key structural feature in a number of biologically active compounds. For instance, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been investigated as a novel class of tubulin polymerization inhibitors. nih.govnih.gov The substitution pattern on the benzoyl ring significantly influences the biological activity of these compounds. Structure-activity relationship (SAR) studies on these benzofuran (B130515) derivatives have shown that the positioning of substituents on the benzofuran ring, in conjunction with the trimethoxybenzoyl group, is crucial for potency. nih.govnih.gov While the 2,4,6-substitution pattern of the title compound differs, the established importance of the trimethoxybenzoyl scaffold in interacting with biological targets suggests that this compound could be a valuable subject for biological screening.

The combination of a trimethoxybenzoyl group with a morpholine ring is not unique to the title compound. For instance, Trimetozine, which is 4-(3,4,5-trimethoxybenzoyl)morpholine, is a known compound. The different substitution pattern of the methoxy (B1213986) groups on the benzoyl ring in this compound would be expected to lead to differences in conformation, electronic properties, and ultimately, biological activity.

Emerging Synthetic Paradigms for Morpholine-Containing Compounds

The synthesis of morpholine derivatives is a well-established field, but recent years have seen the development of novel and more efficient synthetic strategies. nih.govuniv-poitiers.fr These emerging paradigms offer potential advantages for the synthesis of this compound and its analogs, particularly in terms of sustainability, efficiency, and access to structural diversity.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. Recently, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines from readily available starting materials. acs.orgnih.gov This method utilizes a photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. acs.orgnih.gov Such approaches could potentially be adapted for the synthesis of precursors to this compound or for the direct modification of the morpholine ring in the target compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. springerprofessional.de The synthesis of heterocyclic compounds, including indoles and other nitrogen-containing rings, has been successfully demonstrated using flow chemistry. uc.ptmdpi.comresearchgate.net This technology allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. uc.pt A flow-based approach to the synthesis of this compound could streamline its production, particularly on a larger scale.

Novel Methodologies for Morpholine Ring Construction: Researchers continue to develop new methods for the efficient construction of the morpholine ring. One recent example is a simple, high-yielding, one- or two-step protocol for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.orgnih.gov Such methods expand the toolkit available to chemists for the synthesis of a wide variety of substituted morpholines. organic-chemistry.orgnih.gov

Potential for Novel Reaction Discovery

The unique combination of the electron-rich 2,4,6-trimethoxybenzoyl group and the morpholine amide in this compound presents opportunities for the discovery of novel chemical transformations. The reactivity of the amide bond can be modulated by the electronic properties of the benzoyl substituent, and the presence of the morpholine ring can influence the stereochemical outcome of reactions.

The reactivity of N-acylmorpholines is an area of ongoing interest. For example, the development of new catalytic methods for the functionalization of the C-H bonds adjacent to the nitrogen atom in the morpholine ring could lead to the synthesis of novel derivatives with interesting properties. Furthermore, the trimethoxybenzoyl group itself could participate in a variety of transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce additional functionality.

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov The synthesis of amides, a fundamental transformation in organic chemistry, is a key area where green methodologies are being developed.

Biocatalytic Amide Bond Formation: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical methods for amide synthesis. rsc.org Lipases, for example, can be used to catalyze the amidation of carboxylic acids and amines in green solvents, often with high conversions and yields. nih.govbohrium.com The use of ATP-dependent enzymes that proceed via an acylphosphate intermediate is another promising biocatalytic strategy. nih.govresearchgate.netnih.gov The enzymatic synthesis of this compound from 2,4,6-trimethoxybenzoic acid and morpholine would represent a significant step towards a more sustainable manufacturing process.

Green Solvents: The choice of solvent can have a major impact on the environmental footprint of a chemical process. neuroquantology.com The use of greener solvents, such as water, bio-based ethanol, or deep eutectic solvents, is being explored for a variety of organic reactions. sigmaaldrich.comresearchgate.netwikipedia.orgkpl.gov Identifying a suitable green solvent system for the synthesis and purification of this compound would be a valuable contribution to the development of a more sustainable process.

Catalytic Amide Synthesis: The development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents is a major goal in green chemistry. bohrium.com Recently, a metal- and solvent-free method for the synthesis of amides from carboxylic acid derivatives and formamides has been reported, which proceeds under mild conditions. nih.gov Another innovative approach involves the use of a Covalent Organic Framework (COF) as a photocatalyst for the synthesis of amides from alcohols under red light irradiation. dst.gov.in These catalytic approaches could offer more atom-economical and environmentally friendly routes to this compound.

Gaps in Current Understanding of Reactivity and Mechanism

Despite the prevalence of the trimethoxybenzoyl and morpholine motifs in chemistry, a detailed understanding of the specific reactivity and reaction mechanisms of this compound is currently lacking in the scientific literature. Several key questions remain unanswered:

Conformational Preferences: The rotational barrier around the amide bond and the conformational preferences of the morpholine ring will have a significant impact on the compound's reactivity and its ability to interact with biological targets. Computational studies could provide valuable insights into the preferred conformations of this compound in different environments.

Amide Bond Reactivity: The electron-donating methoxy groups on the benzoyl ring are expected to influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon. A systematic study of the hydrolysis, reduction, and other reactions of the amide bond in this compound would provide a clearer picture of its chemical stability and reactivity.

Influence of the Morpholine Ring: The morpholine ring can act as a directing group in reactions involving the aromatic ring or the amide linkage. Mechanistic studies are needed to elucidate the role of the morpholine moiety in controlling the regioselectivity and stereoselectivity of such reactions.

Spectroscopic and Crystallographic Data: A comprehensive set of spectroscopic data (NMR, IR, MS) and a single-crystal X-ray structure of this compound would be invaluable for confirming its structure and providing a solid foundation for future studies.

Opportunities for Rational Design of Analogs for Specific Research Purposes

The modular nature of this compound makes it an attractive scaffold for the rational design of analogs with tailored properties for specific research applications. By systematically modifying the trimethoxybenzoyl and morpholine components of the molecule, it should be possible to fine-tune its physical, chemical, and biological properties.

Medicinal Chemistry: The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, and its incorporation into drug candidates can lead to improved pharmacokinetic profiles. nih.govnih.gov Analogs of this compound could be designed to target a variety of biological targets, such as enzymes and receptors. acs.org For example, modifications to the substitution pattern on the aromatic ring or the introduction of substituents on the morpholine ring could be used to optimize binding affinity and selectivity. The concept of bioisosteric replacement , where one functional group is replaced by another with similar physical or chemical properties, could be applied to the morpholine ring to further explore the structure-activity landscape. tcichemicals.comenamine.netbaranlab.orgenamine.netnih.gov

Materials Science: The rigid aromatic core and the flexible morpholine ring of this compound could give rise to interesting self-assembly properties. Analogs with different substitution patterns could be designed to form liquid crystals, gels, or other ordered structures. The amide linkage also provides a handle for incorporating the molecule into polymers or other macromolecular architectures.

Chemical Biology: Fluorescently labeled or biotinylated analogs of this compound could be synthesized and used as chemical probes to study biological processes. These probes could be used to identify the cellular targets of the parent compound or to visualize its distribution in living cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.